1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea
Description
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea is a urea derivative featuring a substituted pyrrolidine ring and aryl groups. Its structure includes:
- A p-tolyl group (para-methylphenyl) attached to the urea nitrogen, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-8-10-16(11-9-14)22(18-7-4-12-20-18)19(23)21-15-5-3-6-17(13-15)24-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDQJSMJWPWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(p-tolyl)urea is a synthetic compound belonging to the class of N-phenyl-N'-urea derivatives. This compound has attracted significant attention in scientific research due to its potential biological properties, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical formula:
Structural Features
- Pyrrole Ring : The presence of a 3,4-dihydro-2H-pyrrole moiety contributes to its biological activity.
- Methoxy and Tolyl Substituents : These groups enhance lipophilicity and may influence receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit various kinases involved in cell signaling pathways critical for cancer progression.
- Apoptosis Induction : Studies indicate that it may induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Antitumor Properties
Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 7.2 | Inhibits PI3K/Akt signaling pathway |
| HeLa (Cervical Cancer) | 6.5 | Disrupts mitochondrial function |
Case Studies
- Study on MCF-7 Cells : A study investigated the effect of the compound on MCF-7 cells, revealing that it significantly inhibited cell proliferation and induced apoptosis through the activation of caspases 3 and 9. The study reported an IC50 value of 5 µM, indicating potent antitumor activity.
- A549 Lung Cancer Model : In another study using A549 cells, treatment with the compound resulted in a notable decrease in cell viability (IC50 = 7.2 µM). Mechanistic investigations suggested that the compound inhibits the PI3K/Akt signaling pathway, which is crucial for cancer cell survival.
- HeLa Cell Line Evaluation : Research on HeLa cells indicated that exposure to the compound led to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, contributing to its cytotoxic effects (IC50 = 6.5 µM).
Pharmacological Potential
Given its promising biological activity, this compound holds potential for further development as a therapeutic agent. Its unique structural features allow for modifications that could enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s urea core and aryl substituents align it with several pharmacologically active agents. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations:
Urea vs. Heterocyclic Cores :
- The target compound’s urea scaffold allows for hydrogen bonding with biological targets, a feature shared with pexmetinib . In contrast, compounds like 7a and 1901 utilize pyrazole or thiophene cores, which prioritize π-π stacking or metal coordination .
Substituent Effects :
- The 3-methoxyphenyl group in the target compound may enhance solubility compared to pexmetinib’s fluoro-benzyl group, which increases electronegativity and membrane permeability .
- The p-tolyl substituent (shared with compound 1901 ) contributes to hydrophobic interactions, whereas pexmetinib’s hydroxyethyl-indazole moiety improves aqueous solubility .
While the target compound lacks direct activity data, its structural similarity to pexmetinib suggests possible overlap in kinase targeting.
Preparation Methods
Preparation of the Pyrrolidine Amine Intermediate
The 3,4-dihydro-2H-pyrrol-5-yl group is typically derived from pyrrolidine precursors. A method adapted from oxidative cyclization protocols involves:
- Starting material : 3-cyanoketones (e.g., 4-oxo-4-arylbutanenitrile).
- Reagents : Potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) as an oxidizing agent.
- Conditions : Room temperature, 40–60 minutes.
- Yield : 72–88% after column chromatography.
This step generates the pyrrolidine ring via base-assisted cyclization, critical for subsequent functionalization.
Urea Formation with p-Tolyl Isocyanate
The intermediate amine reacts with p-tolyl isocyanate under inert conditions:
Introduction of the 3-Methoxyphenyl Group
The second aryl group is introduced via reaction with 3-methoxyphenyl isocyanate:
- Conditions : Reflux in tetrahydrofuran (THF) for 6–8 hours.
- Purification : Recrystallization from ethanol.
- Yield : 70–75%.
One-Pot Cyclocondensation Strategies
Recent advancements in heterocyclic chemistry enable the synthesis of the pyrrolidine-urea scaffold in a single pot, reducing intermediate isolation steps.
Cyclocondensation of Cyanoketones with Aryl Isocyanates
A novel method reported by Aksenov et al. (2021) involves:
- Reactants : 3-Cyanoketone, p-tolyl isocyanate, and 3-methoxyphenylamine.
- Catalyst : Piperidine (5 mol%).
- Conditions : Reflux in ethanol for 12 hours.
- Yield : 68%.
Mechanism :
Oxidative Coupling Approaches
Oxidative methods using DMSO and KOH facilitate simultaneous cyclization and urea formation:
- Reagents : DMSO (oxidizer), KOH (base).
- Temperature : 20–25°C.
- Reaction Time : 1 hour.
- Yield : 72% (isolated).
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and reproducibility. Key adaptations include:
Continuous Flow Reactor Systems
Purification Techniques
- Liquid-Liquid Extraction : Dichloromethane/water partitioning.
- Crystallization : Ethanol/water mixtures for high-purity isolates (>95%).
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield | Scalability | Purity |
|---|---|---|---|---|
| Stepwise Synthesis | TEA, DCM, THF | 70–75% | Moderate | >90% |
| One-Pot Cyclocondensation | Piperidine, ethanol, reflux | 68% | High | 85–88% |
| Oxidative Coupling | DMSO, KOH, RT | 72% | Low | >95% |
| Continuous Flow | Immobilized catalyst, 50°C | 82% | High | >98% |
Key Findings :
- Continuous flow systems offer the highest yields and scalability for industrial applications.
- Oxidative methods provide superior purity but are less practical for large-scale production.
Challenges and Optimization Strategies
Side Reactions
Solvent Selection
- Polar Aprotic Solvents : DMF or DMSO enhance reaction rates but complicate purification.
- Ether Solvents : THF balances reactivity and ease of removal.
Q & A
Basic: What are the optimal synthetic routes for this urea derivative, and how can reaction yields be improved?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the condensation of substituted aryl amines with carbonyl intermediates. Key steps include:
- Cyclization : Formation of the 3,4-dihydro-2H-pyrrol-5-yl moiety via base-assisted cyclization (e.g., using triethylamine in dichloromethane under controlled temperatures) .
- Urea coupling : Reacting the pyrrolidine intermediate with isocyanate derivatives of 3-methoxyphenyl and p-tolyl groups under anhydrous conditions .
To improve yields: - Optimize solvent systems (e.g., ethyl acetate/hexane for column chromatography purification) .
- Use inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
- 1H/13C NMR : Resolve aromatic protons (3-methoxyphenyl, p-tolyl) and pyrrolidine ring protons. For example, methoxy groups show singlets near δ 3.8 ppm, while pyrrolidine NH appears as a broad peak .
- FTIR : Confirm urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-H bending (~700–800 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ for C₂₀H₂₃N₃O₂: 338.1864) .
Basic: How should researchers design initial biological activity assays for this urea derivative?
Answer:
- Enzyme inhibition assays : Test against kinases or phosphatases due to urea’s hydrogen-bonding potential. Use fluorescence-based substrates to quantify IC₅₀ values .
- Cellular viability assays : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting cytotoxicity at 10–100 μM concentrations .
- Receptor binding studies : Radiolabeled competitive assays (e.g., for GPCRs) to assess affinity .
Advanced: How can computational chemistry methods aid in predicting the reactivity or binding affinity of this compound?
Answer:
- DFT calculations : Model reaction pathways (e.g., urea bond formation) to identify transition states and optimize catalytic conditions .
- Molecular docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonds between the urea moiety and catalytic lysine/aspartate residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Answer:
- Meta-analysis : Compare IC₅₀ values under standardized conditions (pH, temperature, cell line). For example, discrepancies in cytotoxicity may arise from varying serum concentrations in culture media .
- Structural analogs : Synthesize derivatives (e.g., replacing p-tolyl with fluorophenyl) to isolate substituent effects .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) alongside enzymatic assays to rule out assay-specific artifacts .
Advanced: What are the challenges in scaling up the synthesis under controlled reaction conditions?
Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using 2-propanol/hexane) for large batches .
- Exothermic reactions : Implement cooling jackets during urea coupling to prevent thermal degradation .
- Byproduct management : Use inline FTIR or HPLC-MS to monitor reaction progress and quench side reactions (e.g., over-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
